molecular formula C12H9O4P B2988689 2,2'-Biphenyldiol, cyclic phosphate CAS No. 35227-84-0

2,2'-Biphenyldiol, cyclic phosphate

Cat. No.: B2988689
CAS No.: 35227-84-0
M. Wt: 248.174
InChI Key: RMRHEPZUTYXELS-UHFFFAOYSA-N
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Description

2,2’-Biphenyldiol, cyclic phosphate is an organic compound with the chemical formula C12H9O4P. . This compound is characterized by its cyclic phosphate structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Biphenyldiol, cyclic phosphate typically involves the reaction of biphenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the cyclic phosphate structure . The reaction conditions often include the use of a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine (Et3N) to neutralize the hydrochloric acid (HCl) generated during the reaction.

Industrial Production Methods

Industrial production of 2,2’-Biphenyldiol, cyclic phosphate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-Biphenyldiol, cyclic phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alcohols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while reduction produces alcohols. Substitution reactions result in various phosphate esters .

Scientific Research Applications

2,2’-Biphenyldiol, cyclic phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Biphenyldiol, cyclic phosphate involves its interaction with molecular targets such as enzymes and receptors. The cyclic phosphate structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or other fields .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-2,2’-dicarbonitrile
  • Biphenylphosphoric acid
  • rac-BINOL-phosphoric acid
  • 1,1’-Biphenyl-2,2’-dicarbonitrile
  • 2,2’-Dicyano-1,1’-biphenyl
  • 2,2’-Biphenyldicarbonitrile
  • o,o’-Dicyanodiphenyl
  • Diphenonitrile
  • 2,2’-Dicyanobiphenyl
  • 2.2’-Biphenylylenphosphorsaeure

Uniqueness

2,2’-Biphenyldiol, cyclic phosphate is unique due to its cyclic phosphate structure, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various applications, from catalysis to drug delivery.

Properties

IUPAC Name

6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O4P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRHEPZUTYXELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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